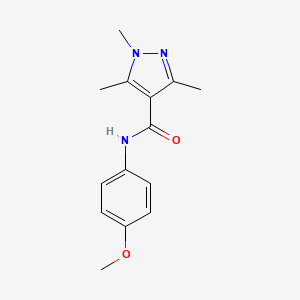
2-(2,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMTS and is a thioamide derivative of acetamide. DMTS has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The exact mechanism of action of DMTS is not fully understood. However, it has been proposed that DMTS acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMTS has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTS has been found to have various biochemical and physiological effects. In vitro studies have shown that DMTS inhibits the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. DMTS has also been found to induce apoptosis in cancer cells. In addition, DMTS has been found to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
DMTS has several advantages for lab experiments, including its ease of synthesis and purification. DMTS is also stable under various conditions, making it suitable for various applications. However, DMTS has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on DMTS. One potential direction is the development of DMTS as an anticancer agent, either alone or in combination with other drugs. Another potential direction is the development of DMTS as an antibacterial and antifungal agent. Additionally, further studies are needed to understand the exact mechanism of action of DMTS and its potential applications in materials science and analytical chemistry.
Synthesis Methods
DMTS can be synthesized using various methods, including the reaction of 2,4-dimethylthiophenol with N,N-dimethylacetamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4-dimethylphenyl isothiocyanate with N,N-dimethylacetamide. The synthesized DMTS can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
DMTS has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMTS has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. DMTS has also been studied for its potential as an antibacterial and antifungal agent. In materials science, DMTS has been studied for its potential as a ligand in metal-organic frameworks. In analytical chemistry, DMTS has been studied for its potential as a derivatizing agent for the analysis of various compounds.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-5-6-11(10(2)7-9)15-8-12(14)13(3)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAALNBZJKOQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)






![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)